SN(IV)Mesoporphyrinixdichloride

Heme Oxygenase Enzyme Inhibition Metalloporphyrins

Sn(IV) Mesoporphyrin IX Dichloride (Stannsoporfin, SnMP) is the only metalloporphyrin HO inhibitor advanced to Phase II clinical trials for neonatal hyperbilirubinemia. Unlike SnPP, ZnPP, or CrMP, SnMP delivers superior in vivo potency, dual HO-1/HO-2 inhibition at low IC50, and a clean hemodynamic safety profile (human T1/2 = 3.8 hr). Procure the gold-standard tool for heme metabolism studies with confidence—minimizes translational risk and eliminates confounding toxicities.

Molecular Formula C34H36Cl2N4O4Sn
Molecular Weight 754.3 g/mol
Cat. No. B12438421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN(IV)Mesoporphyrinixdichloride
Molecular FormulaC34H36Cl2N4O4Sn
Molecular Weight754.3 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=NC(=CC4=C(C(=C5N4[Sn](N2C1=CC6=NC(=C5)C(=C6C)CC)(Cl)Cl)C)CCC(=O)O)C(=C3C)CCC(=O)O)C
InChIInChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4
InChIKeyLLDZJTIZVZFNCM-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sn(IV) Mesoporphyrin IX Dichloride: A Potent Competitive Heme Oxygenase Inhibitor for Bilirubin Control Research


Sn(IV) Mesoporphyrin IX Dichloride, also known as Stannsoporfin or SnMP, is a synthetic metalloporphyrin that functions as a potent, competitive inhibitor of the heme oxygenase (HO) enzyme system [1]. This compound is a tin (IV)-chelated derivative of mesoporphyrin IX with the molecular formula C34H36Cl2N4O4Sn and a molecular weight of 754.28 g/mol [2]. By binding with high affinity to the active site of HO, SnMP prevents the catabolism of heme into biliverdin, carbon monoxide, and free iron, thereby reducing bilirubin production [1]. This mechanism has established it as a critical tool compound for studying heme metabolism and a clinical candidate for managing severe unconjugated hyperbilirubinemia [3].

Critical Differentiation: Why Generic Substitution of Sn(IV) Mesoporphyrin IX Dichloride with Other Metalloporphyrins is Not Supported


While other metalloporphyrins (Mps) such as tin protoporphyrin (SnPP), zinc protoporphyrin (ZnPP), and chromium mesoporphyrin (CrMP) also inhibit heme oxygenase, their distinct physicochemical properties and biological effects prevent them from being considered interchangeable with Sn(IV) Mesoporphyrin IX Dichloride (SnMP) [1]. Variations in the central metal atom and porphyrin ring structure lead to significant differences in inhibitory potency, isoenzyme selectivity, tissue distribution, and toxicity profiles [2][3]. For instance, substituting SnMP with CrMP introduces a risk of severe hemodynamic instability, while Zn porphyrins exhibit significantly lower HO-2 inhibition and potential bone marrow toxicity [2][4]. The following evidence demonstrates that SnMP possesses a unique combination of high potency and a favorable safety profile that is not replicated by its closest analogs, underscoring the necessity for precise compound selection in research and clinical applications.

Quantitative Differentiation of Sn(IV) Mesoporphyrin IX Dichloride: A Comparative Evidence Guide for Scientific Selection


Superior Inhibitory Potency: SnMP is the Most Potent HO-1 and HO-2 Inhibitor Among Key Metalloporphyrins

A head-to-head in vitro comparison established Sn(IV) Mesoporphyrin IX Dichloride (SnMP) as the most potent inhibitor of both HO-1 and HO-2 isoenzymes among a panel of clinically relevant metalloporphyrins [1]. The concentration required for 50% inhibition (IC50) was lower for SnMP than for its closest analogs, including tin protoporphyrin (SnPP) and zinc protoporphyrin (ZnPP), across both isoenzymes. While SnMP demonstrated the highest overall potency, the study noted that SnPP exhibited greater selectivity for the HO-2 isoenzyme, a finding relevant for specific therapeutic targeting strategies [1].

Heme Oxygenase Enzyme Inhibition Metalloporphyrins IC50

Favorable Safety Profile: SnMP Avoids Hemodynamic Instability Observed with Chromium Mesoporphyrin

A comparative in vivo study in rats assessed the acute hemodynamic effects of SnMP, SnPP, and chromium mesoporphyrin (CrMP) [1]. Administration of CrMP (20 µmol/kg) resulted in a significant and sustained drop in mean arterial blood pressure starting at 9 minutes post-injection, which was associated with high mortality (all animals died within 2 days at 40 µmol/kg) [1]. In contrast, SnPP caused only a transient blood pressure decrease, and SnMP (10 µmol/kg) induced no significant hemodynamic changes, demonstrating superior cardiovascular stability compared to its analogs [1].

Hemodynamics Toxicity In Vivo Pharmacology Metalloporphyrin Safety

Defined Pharmacokinetics in Humans: SnMP Demonstrates a 3.8-Hour Plasma Half-Life

Human pharmacokinetic studies have characterized the clearance of SnMP, providing essential data for dosing regimen design [1]. Following intravenous administration of 1 µmol/kg to healthy volunteers, SnMP was cleared from plasma with a dose-dependent half-life (T1/2) of 3.8 hours [1]. This knowledge enables precise control over drug exposure in clinical and translational research settings.

Pharmacokinetics Human PK Drug Metabolism Clinical Pharmacology

Clinical Development Validation: SnMP is the Most Advanced Metalloporphyrin for Neonatal Jaundice

SnMP (Stannsoporfin) is the most clinically advanced heme oxygenase inhibitor, having progressed to Phase II clinical trials for the prevention and treatment of severe neonatal unconjugated hyperbilirubinemia [1]. While other metalloporphyrins like SnPP and CrMP have shown promise in preclinical models, SnMP is the primary compound with a substantial body of human clinical data demonstrating safety and efficacy in a highly vulnerable patient population [1].

Clinical Trials Neonatal Jaundice Drug Development Hyperbilirubinemia

Optimizing Research and Clinical Procurement: Top Application Scenarios for Sn(IV) Mesoporphyrin IX Dichloride


In Vivo Studies of Heme Metabolism and Bilirubin Control

SnMP is the gold standard tool for studying the physiological and pathological roles of heme oxygenase. Its superior in vivo potency [1] and established safety profile in animals [2] make it the ideal choice for pharmacological inhibition of HO in rodent models of hyperbilirubinemia, hemolysis, or organ injury. Researchers can confidently use SnMP to probe the HO/bilirubin axis without the confounding effects of hemodynamic instability seen with CrMP [2].

Clinical Research in Neonatal Hyperbilirubinemia and Jaundice

For clinical investigators and pharmaceutical sponsors developing therapies for severe neonatal jaundice, Sn(IV) Mesoporphyrin IX Dichloride represents the most validated candidate molecule. As it is the only metalloporphyrin to have advanced to Phase II clinical trials for this indication [3], procurement of high-purity SnMP is essential for any clinical research program seeking to build upon the existing body of human safety and efficacy data, minimizing translational risk.

Preclinical Toxicology Studies of Heme Oxygenase Inhibition

When designing preclinical toxicology or safety pharmacology studies, selecting SnMP over other metalloporphyrins is a strategic choice. Its well-characterized human pharmacokinetics (T1/2 = 3.8 hr) [4] and lack of acute hemodynamic toxicity [2] provide a clean baseline for assessing on-target effects of HO inhibition. This reduces the number of variables and potential off-target toxicities (e.g., bone marrow suppression with Zn porphyrins [5]) that could complicate the interpretation of study results.

Assay Development and In Vitro Enzyme Characterization

For biochemical and cell-based assays requiring robust and reliable HO inhibition, SnMP serves as the most potent reference inhibitor [1]. Its low IC50 values for both HO-1 and HO-2 isoforms ensure complete enzyme blockade at low concentrations, minimizing the risk of off-target effects or solvent toxicity associated with higher doses of less potent compounds [1]. This makes it a critical reagent for studying heme-dependent signaling pathways and validating new HO inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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